Nervonyl CoA

Ceramide synthase Sphingolipid biosynthesis CERS2 substrate specificity

Nervonyl CoA (C24:1-CoA, nervonoyl-CoA) is a very long-chain monounsaturated fatty acyl-coenzyme A thioester derived from nervonic acid (cis-15-tetracosenoic acid, C24:1 n-9). It belongs to the organic compound class of very long-chain fatty acyl CoAs (VLCFA-CoAs), characterized by an acyl chain length of ≥22 carbons esterified to coenzyme A via a thioester bond.

Molecular Formula C45H80N7O17P3S
Molecular Weight 1116.1 g/mol
Cat. No. B15546621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNervonyl CoA
Molecular FormulaC45H80N7O17P3S
Molecular Weight1116.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H80N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h11-12,32-34,38-40,44,55-56H,4-10,13-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b12-11-/t34-,38-,39-,40-,44-/m1/s1
InChIKeyQHZAQVTVYPHLKK-FKIRUVQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nervonyl CoA: Procurement Guide for Very Long-Chain C24:1 Acyl-CoA in Sphingolipid and Peroxisomal Research


Nervonyl CoA (C24:1-CoA, nervonoyl-CoA) is a very long-chain monounsaturated fatty acyl-coenzyme A thioester derived from nervonic acid (cis-15-tetracosenoic acid, C24:1 n-9). It belongs to the organic compound class of very long-chain fatty acyl CoAs (VLCFA-CoAs), characterized by an acyl chain length of ≥22 carbons esterified to coenzyme A via a thioester bond [1]. Nervonyl CoA serves as the activated acyl donor in C24 sphingolipid biosynthesis, particularly as the obligate substrate for very-long-chain ceramide synthase 2 (CERS2) to produce C24:1-ceramides essential for myelin integrity and neuronal membrane microdomain organization [2]. Unlike free nervonic acid, the CoA thioester form is the metabolically competent species for both anabolic (ceramide synthesis) and catabolic (peroxisomal β-oxidation) pathways, as well as for nuclear receptor (PPARα) ligand interactions [3].

Why Nervonyl CoA Cannot Be Substituted with Lignoceroyl-CoA (C24:0-CoA) in CERS2-Dependent Ceramide Synthesis


In-class substitution of Nervonyl CoA with its closest analog, lignoceroyl-CoA (C24:0-CoA), is scientifically unsound in CERS2-mediated ceramide synthesis. Although both are C24 very long-chain acyl-CoAs, the enzyme very-long-chain ceramide synthase 2 (CERS2) exhibits differential catalytic preference: dihydrosphingosine + nervonoyl-CoA is described as a 'highly preferred substrate' for human CERS2, whereas dihydrosphingosine + lignoceroyl-CoA demonstrates only 'low activity' in the same assay system [1]. Furthermore, the single cis-double bond at position 15 in nervonoyl-CoA confers distinct physicochemical properties to the resulting C24:1-ceramide compared to saturated C24:0-ceramide, affecting membrane fluidity, interdigitation capacity within lipid bilayers, and downstream signaling mediated by Src family kinases such as LYN [2]. Procurement decisions for CERS2 enzymatic assays, sphingolipid flux studies, or C24:1-ceramide quantification must therefore use authentic Nervonyl CoA rather than assuming functional equivalence with saturated analogs.

Quantitative Differentiation Evidence for Nervonyl CoA Procurement in Sphingolipid and Nuclear Receptor Research


CERS2 Substrate Preference: Nervonoyl-CoA vs Lignoceroyl-CoA Differential Activity

Human ceramide synthase 2 (CERS2, EC 2.3.1.297) exhibits differential substrate preference between Nervonyl CoA (C24:1-CoA) and its saturated analog lignoceroyl-CoA (C24:0-CoA) in N-acylation of dihydrosphingosine. The substrate pair dihydrosphingosine + nervonoyl-CoA is annotated as a 'highly preferred substrate,' whereas dihydrosphingosine + lignoceroyl-CoA is annotated as 'low activity' under comparable assay conditions using recombinant human CERS2 [1]. Both palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA) also show low activity with CERS2, confirming that the C24:1 acyl chain, not merely carbon chain length, drives preferential CERS2 catalysis [1]. The comparator lignoceroyl-CoA (C24:0-CoA) differs only in saturation state (saturated vs monounsaturated), enabling isolated evaluation of the double-bond contribution to CERS2 activity.

Ceramide synthase Sphingolipid biosynthesis CERS2 substrate specificity

PPARα Ligand Binding: Nervonoyl-CoA Functions as High-Affinity Nuclear Receptor Ligand

Nervonyl CoA binds with high affinity to the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating peroxisomal β-oxidation and lipid metabolism. Binding of nervonoyl-CoA to PPARα leads to a reduction in the recruitment of coactivators such as CBP (cAMP response element-binding protein-binding protein), indicating antagonist or inverse agonist behavior at the receptor [1]. In contrast, free nervonic acid (unesterified) fails to activate PPARα and exerts a negative effect on the peroxisomal oxidation system, demonstrating that the CoA thioester form—not the free fatty acid—is the active molecular species for PPARα interaction [1]. This functional distinction is not observed for all VLCFA-CoAs; the study specifically identifies nervonoyl-CoA among a panel of VLCFA- and branched-chain fatty acyl-CoAs as a PPARα ligand.

PPARα Nuclear receptor Peroxisome proliferation Lipid signaling

C24 Sphingolipid Synthesis Dependence on ELOVL1-Produced C24:1-CoA

ELOVL1, the elongase responsible for producing C24 acyl-CoAs from C20- and C22-CoA precursors, is essential for C24 sphingolipid synthesis. In vitro analyses of all seven mammalian ELOVL enzymes demonstrate that ELOVL1 exhibits high activity toward saturated and monounsaturated C20- and C22-CoAs, and its knockdown results in substantial reduction of C24:0-CoA and C24:1-CoA levels [1]. Critically, knockdown of ELOVL1 caused a reduction in the activity of the Src kinase LYN, confirming that C24 sphingolipids (derived from C24-CoA substrates including nervonoyl-CoA) are uniquely important in membrane microdomain function and signaling [1]. In mammals, C24:0-CoA and C24:1-CoA are mainly used for C24 sphingolipid synthesis, and ELOVL1 activity is coordinated with CERS2 expression, ensuring that C24-CoA production is coupled with its utilization in ceramide synthesis [1].

ELOVL1 Fatty acid elongation Sphingolipid Membrane microdomain

Research and Industrial Application Scenarios for Nervonyl CoA Procurement


In Vitro Ceramide Synthase 2 (CERS2) Enzymatic Assays

Nervonyl CoA is the preferred substrate for recombinant human CERS2 activity assays, providing substantially higher catalytic turnover compared to the saturated analog lignoceroyl-CoA (C24:0-CoA) [1]. Use this compound for in vitro N-acylation reactions with dihydrosphingosine or sphingosine to generate C24:1-ceramide (N-nervonoylsphingosine) for HPLC or LC-MS quantification. Critical for inhibitor screening, kinetic characterization of CERS2 variants, and studying the molecular basis of acyl-CoA chain length and saturation specificity in ceramide synthase family enzymes.

PPARα Ligand Binding and Transcriptional Regulation Studies

Nervonyl CoA, but not free nervonic acid, serves as a high-affinity ligand for PPARα and modulates coactivator recruitment such as CBP [1]. This compound is appropriate for direct ligand binding assays, fluorescence polarization or FRET-based coactivator recruitment assays, and cell-based reporter gene studies examining PPARα-mediated transcriptional regulation. It provides a tool for investigating negative feedback mechanisms linking peroxisomal β-oxidation (via ACOX1b) to nuclear receptor signaling.

C24 Sphingolipid Flux Analysis and Membrane Microdomain Research

Use Nervonyl CoA as a tracer or exogenous substrate in cell-based studies of very long-chain sphingolipid biosynthesis. C24:1-ceramide derived from nervonoyl-CoA is a critical component of membrane microdomains and regulates Src family kinase LYN activity [1]. Applications include metabolic labeling to trace sphingolipid synthesis pathways, investigation of myelin lipid composition in neuronal models, and functional studies of C24 sphingolipid-dependent signaling in membrane raft organization.

Peroxisomal β-Oxidation and VLCFA Metabolism Studies

Nervonyl CoA is a substrate for peroxisomal β-oxidation and is generated by acyl-CoA oxidase 1b (ACOX1b) activity [1]. This compound is suitable for studies examining VLCFA catabolism, peroxisomal enzyme function, and metabolic disorders such as X-linked adrenoleukodystrophy where VLCFA accumulation occurs. Use in enzyme-coupled assays measuring H₂O₂ production from acyl-CoA oxidation, or in studies of the compartmentalization of VLCFA-CoA activation and degradation across peroxisomes, mitochondria, and endoplasmic reticulum.

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